4-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide
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Description
4-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide is a useful research compound. Its molecular formula is C23H21FN6O2S and its molecular weight is 464.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyridazine and pyridazinone derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazine and pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been demonstrated to possess a variety of biological properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs .
Result of Action
Pyridazine and pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities .
Action Environment
One study showed that a synthesized pyridazinone analog hindered corrosion in a 1-m hcl medium, and its performance of inhibition improved with the amount of the compound but reduced somewhat with temperature .
Biochemical Analysis
Biochemical Properties
Pyridazinone derivatives have been shown to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the compound, including the presence of functional groups such as the fluorophenyl, isopropyl, and acetamido groups in 4-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide.
Cellular Effects
Related compounds have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been studied for their interactions with enzymes and cofactors, as well as their effects on metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Related compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
4-[[2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2S/c1-13(2)20-18-11-26-30(17-9-5-15(24)6-10-17)21(18)23(29-28-20)33-12-19(31)27-16-7-3-14(4-8-16)22(25)32/h3-11,13H,12H2,1-2H3,(H2,25,32)(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOGJJFWDLMUKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.